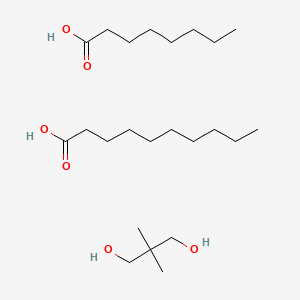
Neopentyl glycol dicaprylate/dicaprate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl glycol dicaprylate/dicaprate is a chemical compound with the molecular formula ranging from C19H36O4 to C27H52O4. It is commonly used in various industrial applications due to its unique properties, such as being an emollient and a viscosity-increasing agent .
Méthodes De Préparation
The synthesis of decanoic acid, mixed esters with neopentyl glycol and octanoic acid typically involves the esterification of decanoic acid and octanoic acid with neopentyl glycol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired esters. Industrial production methods often involve continuous processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
NPG-DCD undergoes hydrolysis under alkaline or enzymatic conditions, releasing neopentyl glycol and free fatty acids:
NPG-DCD+2H2O→Neopentyl Glycol+2RCOOH
Stability data :
-
pH Stability : Stable at pH 3–8; hydrolyzes at pH >9 with a half-life of 178 days at pH 9 .
-
Temperature Stability : Resists hydrolysis up to 70°C; rapid degradation occurs above 100°C .
| Condition | Hydrolysis Rate | Source |
|---|---|---|
| pH 7 (25°C) | Negligible over 30 days | |
| pH 9 (25°C) | Half-life = 178 days | |
| 70°C (neutral pH) | <5% degradation in 24h |
Reactivity in Formulations
NPG-DCD exhibits low reactivity with common cosmetic additives:
-
Oxidation Resistance : No significant peroxidation observed under UV light due to lack of chromophores above 210 nm .
-
Compatibility : Stable in emulsions containing botanical oils, vitamins (A/C/E), and fragrances .
Industrial-Scale Optimization
Recent advancements focus on process intensification :
Applications De Recherche Scientifique
Cosmetic Applications
- Emollient in Skincare Products
- Makeup Formulations
- Hair Care Products
Safety Assessments
The safety profile of this compound has been evaluated through various toxicological studies. According to assessments by the Cosmetic Ingredient Review (CIR), NGD has been deemed safe for use in cosmetics at concentrations typically employed in formulations .
- Toxicity Studies :
Case Study 1: Skincare Product Development
A recent study highlighted the formulation of a new moisturizing cream incorporating NGD as a primary emollient. The product was tested for skin hydration levels over four weeks, showing significant improvement compared to control formulations lacking NGD. Participants reported enhanced skin softness and reduced dryness, validating NGD's efficacy as a skin conditioning agent.
Case Study 2: Lipstick Formulation
In another case study focusing on lipstick formulations, NGD was combined with other esters to create a lightweight product that maintained color vibrancy without compromising on hydration. Consumer feedback indicated a preference for the texture and wearability of the lipstick compared to traditional formulations using heavier oils .
Mécanisme D'action
The mechanism of action of decanoic acid, mixed esters with neopentyl glycol and octanoic acid involves its interaction with biological membranes and enzymes. The esters can be hydrolyzed by esterases to release the corresponding acids and alcohols, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and enzymatic hydrolysis .
Comparaison Avec Des Composés Similaires
Neopentyl glycol dicaprylate/dicaprate can be compared with other similar compounds such as:
- 2,2-dimethyl-1,3-propanediyl dioctanoate
- Fatty acids, C8-18 and C18-unsaturated, esters with neopentyl glycol
- Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol
These compounds share similar ester structures but differ in their specific acid components and molecular weights. The uniqueness of decanoic acid, mixed esters with neopentyl glycol and octanoic acid lies in its specific combination of decanoic and octanoic acids, which imparts distinct physical and chemical properties .
Propriétés
Numéro CAS |
70693-32-2 |
|---|---|
Formule moléculaire |
C23H48O6 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3 |
Clé InChI |
PDYOTPOJFZAOIS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |
Key on ui other cas no. |
70693-32-2 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















